molecular formula C9H9NO2 B14653988 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one CAS No. 52199-36-7

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one

Cat. No.: B14653988
CAS No.: 52199-36-7
M. Wt: 163.17 g/mol
InChI Key: KHFVRRFGURKFLR-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ol: A closely related compound with a hydroxyl group.

    1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features.

    1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with a pyridine ring fused to a pyrrole ring.

Uniqueness

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52199-36-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

8-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one

InChI

InChI=1S/C9H9NO2/c1-6-8-7(2-4-10-6)3-5-12-9(8)11/h2,4H,3,5H2,1H3

InChI Key

KHFVRRFGURKFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C(=O)OCC2

Origin of Product

United States

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